![molecular formula C18H16ClN3O3S2 B2619570 N-(4-chlorophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922022-55-7](/img/structure/B2619570.png)
N-(4-chlorophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, commonly known as CMT-3, is a synthetic compound that has been extensively studied for its potential use in the field of cancer treatment. CMT-3 belongs to the class of bisphosphonates, which are compounds that have been traditionally used for treating bone diseases such as osteoporosis. However, recent research has shown that CMT-3 has anti-cancer properties that make it a promising candidate for cancer treatment.
Wirkmechanismus
The exact mechanism of action of CMT-3 is not fully understood. However, it is believed that CMT-3 works by inhibiting the activity of enzymes called farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS). These enzymes are involved in the synthesis of isoprenoid compounds that are essential for the growth and survival of cancer cells. By inhibiting these enzymes, CMT-3 can induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects
CMT-3 has been shown to have several biochemical and physiological effects on cancer cells. In vitro studies have shown that CMT-3 can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix (ECM) proteins. By inhibiting MMP activity, CMT-3 can reduce the invasiveness of cancer cells. CMT-3 has also been shown to induce the expression of pro-apoptotic proteins such as Bax and reduce the expression of anti-apoptotic proteins such as Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMT-3 in lab experiments is its specificity towards cancer cells. CMT-3 has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using CMT-3 in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on CMT-3. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of the dosing regimen for CMT-3 in cancer treatment. Additionally, further studies are needed to understand the exact mechanism of action of CMT-3 and its potential interactions with other anti-cancer agents. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CMT-3 in human subjects.
Synthesemethoden
CMT-3 can be synthesized through a multi-step process that involves the reaction of various chemicals such as 4-chlorobenzoic acid, 4-methylbenzenesulfonyl chloride, and thioamide. The final product is obtained through purification and crystallization steps. The synthesis of CMT-3 has been optimized over the years to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CMT-3 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that CMT-3 can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the invasiveness of cancer cells. In vivo studies have shown that CMT-3 can reduce the growth of tumors in animal models of cancer.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-12-2-8-16(9-3-12)27(24,25)22-18-21-15(11-26-18)10-17(23)20-14-6-4-13(19)5-7-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEBCJVALYPBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.